4-hydroxy-N-(1-phenylpentan-2-yl)-4-(trifluoromethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-(1-phenylpentan-2-yl)-4-(trifluoromethyl)piperidine-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a hydroxy group, a phenylpentan-2-yl group, and a trifluoromethyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-(1-phenylpentan-2-yl)-4-(trifluoromethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.
Attachment of the Phenylpentan-2-yl Group: This step involves alkylation reactions where the phenylpentan-2-yl group is attached to the nitrogen atom of the piperidine ring.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the oxidation state of other functional groups.
Substitution: The phenylpentan-2-yl group or the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(1-phenylpentan-2-yl)-4-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-hydroxy-N-(1-phenylpentan-2-yl)piperidine-1-carboxamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
4-hydroxy-N-(1-phenylpentan-2-yl)-4-methylpiperidine-1-carboxamide: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
This detailed article provides an overview of the compound 4-hydroxy-N-(1-phenylpentan-2-yl)-4-(trifluoromethyl)piperidine-1-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-hydroxy-N-(1-phenylpentan-2-yl)-4-(trifluoromethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-2-6-15(13-14-7-4-3-5-8-14)22-16(24)23-11-9-17(25,10-12-23)18(19,20)21/h3-5,7-8,15,25H,2,6,9-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMMFOHEXXNJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)NC(=O)N2CCC(CC2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.